N-(4-{[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
Description
N-(4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a hydrazino group, and a hydroxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-benzamido-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-19-12-6-15(7-13-19)14-22-24-21(27)17-8-10-18(11-9-17)23-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,26)(H,24,27)/b22-14+ |
InChI Key |
LFWHRYIEROXLFP-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazone group can be reduced to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include inhibition of specific signaling cascades or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-(4-ethoxybenzylidene)hydrazino]carbonyl}phenyl)benzamide
Uniqueness
N-(4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide is unique due to the presence of the hydroxybenzylidene moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the benzylidene group, leading to variations in their reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
